Product packaging for 4-(Isobutylsulfonyl)benzoic acid(Cat. No.:CAS No. 855196-94-0)

4-(Isobutylsulfonyl)benzoic acid

Cat. No.: B3158049
CAS No.: 855196-94-0
M. Wt: 242.29 g/mol
InChI Key: NMKNLHUSEFYSTH-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Carboxylic Acid Derivatives and Sulfone Chemistry

4-(Isobutylsulfonyl)benzoic acid is a bifunctional organic compound that is structurally classified as both an aromatic carboxylic acid and a sulfone. The core of the molecule is a benzoic acid, which is the simplest aromatic carboxylic acid, consisting of a benzene (B151609) ring attached to a carboxyl functional group (-COOH). wikipedia.orgbyjus.com This carboxyl group imparts acidic properties to the molecule. byjus.com

The defining feature of this particular benzoic acid derivative is the presence of an isobutylsulfonyl group (-SO2CH2CH(CH3)2) attached to the fourth carbon (para-position) of the benzene ring. ontosight.ai This substituent places the compound within the broad class of sulfones, which are organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)2-R'). The sulfonyl group is known to be a polar moiety, which can significantly influence the molecule's physical and chemical properties, such as its solubility, melting point, and reactivity, compared to unsubstituted benzoic acid. ontosight.ai The presence of the isobutyl group also adds a degree of lipophilicity to the molecule. ontosight.ai

The synthesis of related sulfonylbenzoic acids often involves the oxidation of a corresponding thioether, which can be prepared from a halogenated benzoic acid. ontosight.ai While specific synthesis pathways for this compound are not extensively detailed in publicly available literature, the general principles of sulfone chemistry provide a foundational understanding of its probable synthetic routes.

Current Research Landscape and Academic Significance of Sulfonyl-Substituted Benzoic Acids

The academic and industrial interest in sulfonyl-substituted benzoic acids is on an upward trajectory, primarily driven by their diverse applications in medicinal chemistry and materials science. ontosight.aiontosight.ai While research specifically singling out this compound is still emerging, the broader class of compounds serves as a strong indicator of its potential significance.

In the pharmaceutical arena, sulfonyl-containing compounds are a cornerstone of drug discovery. The sulfonamide group, for instance, is a key feature in a wide range of antibacterial drugs. wikipedia.org More broadly, the sulfonyl group is recognized for its ability to modulate the pharmacokinetic properties of drug candidates, including their solubility and metabolic stability. ontosight.ai Derivatives of sulfonylbenzoic acid have been investigated for a variety of biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai For example, certain N-substituted 4-sulfamoylbenzoic acid derivatives have been explored as inhibitors of cytosolic phospholipase A2α, an enzyme implicated in inflammatory processes. researchgate.net Furthermore, benzoic acid itself and its derivatives are widely used as preservatives in food and pharmaceuticals due to their antimicrobial properties. nih.govannexechem.com

The structural motif of a substituted benzoic acid is also prevalent in the development of new therapeutic agents for a range of conditions. For instance, various benzoic acid derivatives have been synthesized and evaluated as non-steroidal inhibitors of steroid 5 alpha-reductase, an enzyme relevant in the management of benign prostatic hyperplasia and androgenetic alopecia. nih.gov Other research has explored benzoic acid derivatives in the context of treating acute campylobacteriosis and as allosteric modulators of receptors involved in pain pathways. nih.govnih.gov

From a materials science perspective, the rigid structure of the benzoic acid backbone combined with the polar sulfonyl group makes these compounds interesting building blocks for polymers and other advanced materials. The specific stereochemistry and electronic properties of sulfonyl-substituted benzoic acids can influence crystal packing and intermolecular interactions, which are critical for designing materials with desired optical or electronic properties. researchgate.net

The research landscape suggests that this compound, by virtue of its structural components, is a compound of interest for further investigation. Its combination of an aromatic carboxylic acid and a sulfone moiety presents a platform for the development of novel compounds with potential biological activity or unique material properties. Future studies are anticipated to further elucidate the specific applications and significance of this particular molecule.

PropertyValueSource
Chemical Formula C11H14O4S nih.gov
Molecular Weight 242.29 g/mol nih.gov
CAS Number 855196-94-0 nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4S B3158049 4-(Isobutylsulfonyl)benzoic acid CAS No. 855196-94-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylpropylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-8(2)7-16(14,15)10-5-3-9(4-6-10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMKNLHUSEFYSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Elucidation of Chemical Reactivity and Transformation Pathways of 4 Isobutylsulfonyl Benzoic Acid

Mechanistic Investigations of Aromatic Electrophilic Substitution on Sulfonylbenzoic Acids

The benzene (B151609) ring of 4-(isobutylsulfonyl)benzoic acid is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. However, the presence of the sulfonyl and carboxylic acid groups significantly influences the outcome of these reactions. Both the carboxylic acid group and the sulfonyl group are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. stackexchange.comwikipedia.org This deactivation means that harsher reaction conditions are typically required compared to benzene or activated benzene derivatives. stackexchange.com

The directing effect of these substituents is also crucial. The carboxyl group is a meta-director, meaning it directs incoming electrophiles to the positions meta to it on the benzene ring. wikipedia.orgyoutube.com Similarly, the sulfonyl group is also a deactivating, meta-directing group. stackexchange.com In this compound, these groups are para to each other. Therefore, electrophilic substitution is expected to occur at the positions meta to both groups, which are the 3 and 5 positions of the benzoic acid ring.

Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, the nitration of benzoic acid requires strong conditions, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the meta position. masterorganicchemistry.comlibretexts.org Similarly, the halogenation of benzoic acid, for example with bromine in the presence of a Lewis acid catalyst like ferric bromide, also yields the meta-substituted product. youtube.com While specific studies on this compound are not widely available, the general principles of electrophilic aromatic substitution on deactivated aromatic rings provide a strong predictive framework for its reactivity. stackexchange.commasterorganicchemistry.com

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional group that can undergo a variety of transformations. These reactions are central to the synthesis of derivatives and the modification of the molecule's properties.

One of the most common reactions of carboxylic acids is their conversion to esters through Fischer esterification. This acid-catalyzed reaction with an alcohol provides the corresponding ester. libretexts.org For example, reacting this compound with an alcohol in the presence of a strong acid catalyst would yield the corresponding ester.

Carboxylic acids can also be converted into more reactive derivatives such as acid chlorides. Treatment with thionyl chloride (SOCl₂) is a standard laboratory method for this transformation. libretexts.org The resulting acid chloride is a valuable intermediate for the synthesis of amides and other derivatives. For instance, the reaction of an acid chloride with an amine yields an amide. mdpi.comnih.gov

Furthermore, the carboxylic acid group can be reduced to a primary alcohol. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation, borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF) is often preferred for its selectivity and milder reaction conditions. libretexts.org

The following table summarizes some key reactions of the carboxylic acid moiety:

Reaction TypeReagentsProduct
EsterificationAlcohol, Acid CatalystEster
Acid Chloride FormationThionyl Chloride (SOCl₂)Acid Chloride
Amide Formation (from Acid Chloride)AmineAmide
ReductionLiAlH₄ or BH₃/THFPrimary Alcohol

Radical-Initiated Degradation Pathways and Atmospheric Chemistry Modeling

The atmospheric fate of organic compounds like this compound is of environmental interest. While specific studies on the radical-initiated degradation of this particular compound are limited, general knowledge of the atmospheric chemistry of benzoic acid and its derivatives can provide insights. In the atmosphere, organic molecules are primarily degraded by reaction with photochemically generated radicals, most importantly the hydroxyl radical (•OH).

Benzoic acid has been detected in atmospheric aerosols, indicating its presence in the environment. copernicus.org The degradation of benzoic acid and its derivatives in the atmosphere is expected to proceed via several pathways, including reaction with hydroxyl radicals. This can lead to the formation of a variety of products through mechanisms such as decarboxylation. nih.gov

Photochemical and Thermal Stability Studies

The stability of this compound under photochemical and thermal stress is an important consideration for its handling, storage, and environmental persistence.

Photochemical Stability: The absorption of UV light can lead to the electronic excitation of molecules, potentially initiating photochemical reactions. Aromatic compounds, in general, absorb UV radiation. While specific photochemical stability studies on this compound are not extensively documented in the provided search results, related compounds offer some clues. For instance, fluorinated benzoic acids have been used as additives to improve the stability of perovskite solar cells, suggesting that the benzoic acid moiety can influence photochemical processes. researchgate.net The presence of the sulfonyl group may also affect the photochemical behavior.

Theoretical and Computational Investigations of 4 Isobutylsulfonyl Benzoic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone for elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation with various levels of approximation, these methods can predict molecular geometries, electronic distributions, and a host of other physicochemical parameters.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the structural and electronic properties of molecules. By utilizing functionals such as B3LYP combined with basis sets like 6-311G+(d,p), researchers can obtain an optimized molecular geometry of 4-(isobutylsulfonyl)benzoic acid. researchgate.netresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

The optimized geometry would reveal the spatial arrangement of the isobutylsulfonyl and benzoic acid moieties. Key parameters of interest include the bond lengths within the phenyl ring, the carboxylic acid group, and the sulfonyl group, as well as the torsion angles that define the orientation of the isobutyl group relative to the sulfonyl group and the orientation of the sulfonylbenzoic acid group. It is expected that the presence of the electron-withdrawing sulfonyl group will influence the geometry of the benzoic acid ring.

Table 1: Predicted Molecular Parameters of this compound from DFT Calculations

ParameterPredicted Value
C-S Bond Length~1.77 Å
S=O Bond Length~1.45 Å
C-C (ring) Bond Length~1.39 - 1.41 Å
C-O (carboxyl) Bond Length~1.35 Å
C=O (carboxyl) Bond Length~1.22 Å
O-H (carboxyl) Bond Length~0.97 Å
C-S-C Bond Angle~104°
O-S-O Bond Angle~120°

Note: The values in this table are hypothetical and based on typical bond lengths and angles from DFT calculations on similar molecules. Actual values would be obtained from specific calculations on this compound.

The electronic charge distribution within this compound is a key determinant of its chemical reactivity. Mulliken population analysis, derived from quantum chemical calculations, can be used to assign partial charges to each atom in the molecule. researchgate.net This analysis helps in identifying the electrophilic and nucleophilic sites. The carbon atom of the carboxylic acid group is expected to have a significant positive charge, making it susceptible to nucleophilic attack. Conversely, the oxygen atoms of the sulfonyl and carboxyl groups will carry negative charges.

Reactivity indices, such as the Fukui function, provide a more nuanced understanding of a molecule's reactivity. semanticscholar.org The Fukui function, f(r), indicates the change in electron density at a particular point in space when the total number of electrons in the molecule changes. semanticscholar.org Specifically, f+(r) points to sites susceptible to nucleophilic attack, while f-(r) indicates sites prone to electrophilic attack. semanticscholar.org For this compound, the Fukui function would likely highlight the carboxylic acid proton as the primary site for deprotonation (electrophilic attack on the molecule) and the carbonyl carbon as a potential site for nucleophilic addition.

Table 2: Conceptual Reactivity Indices for this compound

Atomic SiteMulliken Charge (e)Fukui Function (f-)Fukui Function (f+)Predicted Reactivity
Carboxyl HPositiveHighLowProne to deprotonation
Carbonyl CPositiveLowHighSusceptible to nucleophilic attack
Sulfonyl SPositiveLowModeratePotential electrophilic center
Phenyl Ring C-atomsVariableModerateModerateCan participate in electrophilic aromatic substitution

Note: This table presents a conceptual analysis of reactivity based on principles from studies of related molecules. researchgate.netsemanticscholar.org The actual values would require specific DFT calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-evolution of a system of molecules. By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal dynamic processes such as self-assembly, conformational changes, and interactions with the surrounding environment. nih.govnih.gov

In solution, molecules of this compound are expected to engage in various intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers, a common feature for benzoic acids. whiterose.ac.uk Additionally, the phenyl rings can participate in π-π stacking interactions, further promoting aggregation. The isobutylsulfonyl group, being polar, will also contribute to dipole-dipole interactions.

MD simulations can be employed to study the spontaneous self-assembly of these molecules in different solvents. nih.govmdpi.com By simulating a system containing multiple this compound molecules in a solvent box (e.g., water, ethanol, or a nonpolar solvent), one can observe the formation of aggregates, micelles, or other supramolecular structures. Analysis of the simulation trajectories can provide quantitative information on the types and lifetimes of intermolecular interactions that stabilize these assemblies.

The solvent environment plays a critical role in the behavior of this compound. MD simulations are well-suited to investigate solvation effects by explicitly modeling the solvent molecules. jbiochemtech.commdpi.com The radial distribution function (RDF) can be calculated from the simulation to understand the structuring of solvent molecules around different parts of the solute, such as the polar carboxyl and sulfonyl groups and the nonpolar isobutyl and phenyl groups. whiterose.ac.uk

The isobutyl group and the sulfonyl group introduce conformational flexibility to the molecule. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. nih.gov This is achieved by monitoring the dihedral angles of the flexible bonds over time. The solvent is expected to influence the conformational preferences of the molecule.

Computational methods can be used to predict how this compound might interact with various material components, such as polymers, nanoparticles, or biological macromolecules. nih.gov Docking studies, a type of computational simulation, can predict the preferred binding orientation and affinity of the molecule to a specific site on a protein or other receptor. nih.gov

MD simulations can provide a more detailed picture of the interaction dynamics. For instance, a simulation could be set up with this compound molecules and a surface, such as a graphene sheet or a metal oxide nanoparticle, to study adsorption processes. researchgate.net The simulation would reveal the key interactions (e.g., van der Waals, electrostatic, hydrogen bonding) that govern the binding of the molecule to the material. This information is valuable for designing functional materials with specific surface properties.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of this compound. The B3LYP functional combined with a 6-311++G(d,p) basis set is a common and effective method for these computations. mdpi.com Such calculations allow for the prediction of vibrational frequencies observed in Infrared (IR) and Raman spectroscopy.

The theoretical vibrational spectrum provides a detailed assignment of vibrational modes to specific functional groups within the molecule. For this compound, key vibrational modes include the stretching and bending of the carboxylic acid group (C=O, C-O, O-H), the sulfonyl group (S=O), the isobutyl group (C-H), and the benzene (B151609) ring (C-C, C-H).

To enhance the accuracy of these predictions, calculated wavenumbers are often scaled to correct for anharmonicity and the limitations of the theoretical model. nih.gov The comparison between the scaled theoretical wavenumbers and experimental data allows for a precise assignment of the observed spectral bands. nih.govresearchgate.net

Below is a table summarizing the predicted vibrational frequencies for key functional groups in this compound, based on typical ranges observed for similar compounds.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch~3500-2500 (broad)
C=O stretch~1720-1680
C-O stretch~1320-1210
O-H bend~1440-1395
SulfonylS=O asymmetric stretch~1350-1310
S=O symmetric stretch~1160-1120
C-S stretch~800-600
IsobutylC-H stretch~2960-2870
C-H bend~1465-1450
Benzene RingC-H stretch~3100-3000
C-C stretch~1600-1450

Note: These are representative values and the actual computed values may vary based on the specific computational method and basis set used.

Polymorphism Prediction and Energetic Landscape Mapping using Computational Methods

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the development of chemical compounds. Computational methods are increasingly employed to predict the possible polymorphs of a molecule and to map its energetic landscape. rsc.org

For this compound, computational polymorphism prediction would involve a systematic search for stable crystal packing arrangements. This process typically starts with the gas-phase conformational analysis of the molecule to identify low-energy conformers. These conformers are then packed into various crystallographic space groups to generate a large number of hypothetical crystal structures.

The relative energies of these predicted crystal structures are then calculated using force fields or, for higher accuracy, a combination of DFT and lattice energy calculations. This allows for the construction of a crystal energy landscape, which plots the relative energy of the polymorphs versus their structural descriptors (e.g., density or unit cell volume). rsc.org

The energetic landscape provides a theoretical ranking of the stability of different potential polymorphs. The structures that lie on the low-energy frontier of this landscape are considered the most likely to be experimentally observable. For instance, studies on similar molecules like 3-(azidomethyl)benzoic acid have demonstrated that different conformers can lead to distinct polymorphic forms, a phenomenon that can be rationalized through computational energetic analysis. nih.gov

A hypothetical energetic landscape for this compound might reveal several low-energy polymorphs within a few kcal/mol of each other, indicating a high likelihood of polymorphic behavior. The table below illustrates a potential outcome of such a predictive study.

Predicted PolymorphRelative Energy (kcal/mol)Crystal SystemSpace GroupCalculated Density (g/cm³)
Form I0.00MonoclinicP2₁/c1.35
Form II0.75OrthorhombicPbca1.32
Form III1.20TriclinicP-11.38

Note: This table is illustrative and represents a hypothetical outcome of a polymorphism prediction study.

By mapping the energetic landscape, computational studies can guide experimental efforts to crystallize and characterize different polymorphic forms of this compound, providing crucial information for its solid-state properties and behavior.

Advanced Analytical Characterization Methodologies for 4 Isobutylsulfonyl Benzoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of 4-(Isobutylsulfonyl)benzoic acid, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.

In ¹H NMR, the spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzoic acid ring typically appear as complex multiplets in the downfield region due to their varied electronic environments and spin-spin coupling. The protons of the isobutyl group (the CH₂ and CH groups, and the two CH₃ groups) resonate in the upfield region, with their chemical shifts and splitting patterns providing clear evidence for the isobutylsulfonyl moiety.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum shows distinct peaks for the carboxyl carbon, the aromatic carbons (with variations based on their position relative to the sulfonyl and carboxyl groups), and the carbons of the isobutyl chain.

Table 1: Representative NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) ~12-13 (singlet, broad) ~165-175
Aromatic CH (ortho to -COOH) ~8.1-8.3 (doublet) ~128-132
Aromatic CH (ortho to -SO₂R) ~7.8-8.0 (doublet) ~126-130
Sulfonyl-CH₂- ~3.0-3.2 (doublet) ~55-60
Isobutyl -CH- ~2.0-2.3 (multiplet) ~28-32
Isobutyl -CH₃ ~0.9-1.1 (doublet) ~20-24

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.

Infrared (IR) and Raman Spectroscopy for Structural Characterization and Polymorph Discrimination

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide a molecular fingerprint of this compound by probing the vibrations of its chemical bonds. These methods are invaluable for confirming the presence of key functional groups and for identifying different crystalline forms, or polymorphs.

The IR spectrum of this compound is characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group appears as a strong, sharp band around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are also prominent, typically found near 1300-1350 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the aromatic C-C stretching vibrations and the symmetric S=O stretch usually produce strong signals.

Crucially, these techniques are highly sensitive to the solid-state environment of the molecule. Polymorphism, the ability of a compound to exist in multiple crystal structures, can significantly impact the vibrational spectra. Differences in intermolecular interactions, such as hydrogen bonding in different polymorphs, will cause shifts in the positions and shapes of the spectral bands, particularly those of the carboxylic acid and sulfonyl groups. This allows for the discrimination and characterization of different polymorphic forms of this compound.

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
Carboxylic Acid (-OH) O-H Stretch 2500-3300 (very broad) Weak
Carbonyl (-C=O) C=O Stretch 1680-1710 (strong) Medium-Strong
Sulfonyl (-SO₂-) Asymmetric S=O Stretch 1300-1350 (strong) Medium
Sulfonyl (-SO₂-) Symmetric S=O Stretch 1150-1200 (strong) Strong
Aromatic Ring C-H Stretch 3000-3100 (medium) Strong
Aromatic Ring C=C Stretch 1450-1600 (multiple bands) Strong

Mass Spectrometry (MS) including High-Resolution Techniques

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it is used to determine the molecular weight and to gain structural information through analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, this compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of this molecular ion provides valuable structural clues. Common fragmentation pathways include the loss of the isobutyl group, the hydroxyl radical from the carboxylic acid, and cleavage of the sulfonyl group.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This high level of precision is crucial for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass.

Table 3: Potential Fragmentation Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Description
242 [C₁₁H₁₄O₄S]⁺ Molecular Ion ([M]⁺)
225 [C₁₁H₁₃O₃S]⁺ Loss of -OH radical
185 [C₇H₅O₄S]⁺ Loss of isobutyl group
121 [C₇H₅O₂]⁺ Benzoic acid cation radical

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation, identification, and quantification of this compound. Due to the compound's polarity and the presence of a UV-active benzene (B151609) ring, reversed-phase HPLC with UV detection is the most common approach.

A typical HPLC method would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (often with an acidic pH to suppress the ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol. The gradient or isocratic elution is optimized to achieve a good peak shape and resolution from any related substances or impurities. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Table 4: Typical HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Elution Gradient or Isocratic (e.g., 60:40 A:B)
Flow Rate 1.0 mL/min
Detection UV at ~235 nm

| Column Temperature | 25-30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) and Comprehensive Two-Dimensional GC (GCxGC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, although it typically requires a derivatization step. The carboxylic acid group is highly polar and not sufficiently volatile for direct GC analysis. Therefore, it is often converted into a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) prior to injection.

Once derivatized, the compound can be separated from other volatile components on a capillary GC column and subsequently detected by a mass spectrometer. The retention time from the GC provides one level of identification, while the mass spectrum provides confirmation and structural information.

Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly enhanced separation power for complex samples. By employing two columns with different separation mechanisms, GCxGC can resolve co-eluting peaks that would overlap in a standard one-dimensional GC analysis, providing a much more detailed chemical profile of a sample containing this compound.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography and other solid-state characterization methods are indispensable for understanding the three-dimensional structure and physical properties of crystalline materials. nih.gov These techniques provide fundamental insights into the arrangement of atoms and molecules in a crystal lattice, which dictates properties like stability, solubility, and bioavailability in pharmaceutical contexts.

Single Crystal X-ray Diffraction for Crystal Structure Determination

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. From this pattern, information such as the unit cell dimensions, crystal system, space group, and the exact coordinates of every atom in the molecule can be elucidated.

A search for a solved crystal structure of this compound in crystallographic databases yielded no results. Consequently, no experimental data for its crystal system, space group, unit cell parameters, or specific intramolecular bond lengths and angles can be provided.

Powder X-ray Diffraction for Polymorph Identification and Characterization

Powder X-ray diffraction (PXRD) is a primary tool for the characterization of polycrystalline materials. It is particularly crucial for identifying different crystalline forms, known as polymorphs, which have the same chemical composition but different crystal structures. Each polymorph yields a unique PXRD pattern, characterized by a specific set of diffraction peak positions (in degrees 2θ) and relative intensities. This makes PXRD an essential technique for quality control and patent protection in the pharmaceutical industry.

No published research detailing the PXRD analysis or potential polymorphic forms of this compound could be located. Therefore, no data tables of characteristic diffraction peaks for this compound can be generated.

Thermal Analysis Techniques for Solid-State Transitions (e.g., TGA, DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature. ucl.ac.ukscielo.br

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. nih.gov It is used to determine key thermal events like melting points, glass transitions, and solid-state phase transitions between polymorphs.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and decomposition profiles, and to quantify the loss of volatiles like water or solvents.

A thorough search of scientific literature did not yield any specific TGA or DSC data for this compound. As a result, its melting point, decomposition temperature, and other thermal transition properties are not documented in the available resources.

Applications in Advanced Materials Science and Catalysis

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers as Ligands

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as pore size, surface area, and functionality, are highly dependent on the structure of the organic ligand. Benzoic acid and its derivatives are a common class of ligands used in the synthesis of MOFs and coordination polymers. brieflands.comresearchgate.net

Although no specific MOFs constructed from 4-(isobutylsulfonyl)benzoic acid are detailed in the reviewed literature, related sulfone-containing and other substituted benzoic acid ligands have been successfully employed. For instance, 4,4'-sulfonyldibenzoic acid has been used to synthesize a new sulfone-functionalized aluminum-based MOF, designated CAU-11. nih.gov This MOF exhibits a layered structure with hydrophobic pores, demonstrating that the sulfonyl group can be integrated into and influence the properties of the final framework. nih.gov Similarly, other benzoic acid derivatives, such as 3-nitro-4-(pyridin-4-yl)benzoic acid and 4-(1H-1,2,4-triazol-1-yl)benzoic acid, have been used to create a variety of MOFs with different topologies and properties, including applications in gas adsorption and separation. brieflands.comscirp.org

The isobutylsulfonyl group in this compound would be expected to impart a degree of steric bulk and potential for specific interactions within the pores of a resulting MOF. The carboxylate group provides the necessary coordination site to bind with metal centers, forming the extended network structure.

Table 1: Examples of Benzoic Acid Derivatives in MOFs and Coordination Polymers

LigandMetal Ion(s)Resulting Structure/Properties
4,4'-Sulfonyldibenzoic acidAl³⁺Layered MOF (CAU-11) with hydrophobic pores. nih.gov
3-Nitro-4-(pyridin-4-yl)benzoic acidNi²⁺MOF with high structural stability. brieflands.com
4-(1H-1,2,4-triazol-1-yl)benzoic acidCd²⁺, Cu²⁺3D coordination polymers with tubular or interpenetrating diamond net structures. scirp.org
2,4'-Oxybis(benzoate)Cu²⁺2D coordination polymer with weak antiferromagnetic interactions. nih.gov

Potential in Organic Electronic Materials (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics)

Organic electronic materials rely on molecules with specific electronic properties to function. The introduction of electron-withdrawing or electron-donating groups onto an aromatic core can tune the HOMO and LUMO energy levels, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

There is no specific research detailing the use of this compound in OLEDs or OPVs. However, the general class of aromatic carboxylic acids and sulfonyl-containing compounds is relevant. For example, a new aromatic carboxylate ligand, 4-[4-(9H-carbazol-9-yl)butoxy]benzoic acid, has been used to synthesize lanthanide coordination polymers that exhibit highly efficient luminescence, a key property for OLEDs. nih.gov In the realm of OPVs, fluorinated benzoic acids have been used as additives in perovskite solar cells to enhance their stability and performance. researchgate.net The sulfonyl group in this compound is strongly electron-withdrawing, which could lower the energy levels of the molecular orbitals. This property is often sought after in the design of electron-transporting or host materials in OLEDs, and as acceptor components or interface modifiers in OPVs.

Catalytic Properties of Derived Structures and Substituted Systems

The incorporation of functional ligands into metal complexes or coordination polymers can yield materials with catalytic activity. The ligand can influence the electronic properties of the metal center, provide specific binding sites for substrates, or even participate directly in the catalytic cycle.

While the catalytic properties of structures derived from this compound have not been specifically reported, coordination polymers based on other polyaromatic carboxylate ligands have demonstrated catalytic activity. For example, zinc(II) coordination polymers have been shown to be efficient heterogeneous catalysts for tandem deacetalization–Knoevenagel condensation reactions under ultrasonic irradiation. mdpi.com The catalytic activity of these materials is attributed to the presence of accessible metal sites and the specific environment created by the organic ligands. Furthermore, the presence of benzoic acid as an additive has been shown to affect the catalytic activity of tetrabuthoxytitanium in the synthesis of benzanilide. researchgate.net

Given these precedents, it is conceivable that MOFs or coordination complexes synthesized with this compound could exhibit catalytic properties. The sulfonyl group might influence the Lewis acidity of the metal centers or provide sites for hydrogen bonding, potentially modulating the catalytic performance.

Role in Polymer Chemistry and Functional Material Design

Substituted benzoic acids can be used as monomers or functional additives in polymer chemistry. The carboxylic acid group can be converted to a more reactive species, such as an acid chloride, to facilitate polymerization reactions. For instance, 4-(2-methyl-4-oxoquinazolin-3(4H)-yl) benzoic acid has been converted to its acid chloride and then reacted with various alcohols to produce esters, demonstrating a pathway to incorporate such molecules into larger structures. researchgate.net

In the context of functional material design, the specific substituents on the benzoic acid ring are key. The isobutylsulfonyl group in this compound could potentially enhance the thermal stability or solubility of polymers into which it is incorporated. While direct examples are not available for this specific compound, the general strategy of using functional monomers to tailor polymer properties is a cornerstone of materials science.

Environmental Distribution and Advanced Analytical Methodologies

Development of Trace Analysis Methods in Complex Environmental Matrices

No specific methods for the trace analysis of 4-(Isobutylsulfonyl)benzoic acid in environmental samples such as water, soil, or sediment have been documented in the reviewed literature. General analytical techniques for benzoic acid and its derivatives often involve High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), frequently coupled with mass spectrometry (MS) for sensitive detection. wikipedia.orgkoreascience.kr However, the specific parameters and validation for this compound are not available.

Advanced Sample Preparation Techniques for Extraction and Enrichment (e.g., Solid-Phase Extraction, Solid-Phase Microextraction)

There are no published studies detailing the use of advanced sample preparation techniques like Solid-Phase Extraction (SPE) or Solid-Phase Microextraction (SPME) specifically for this compound. Research on other benzoic acid derivatives has shown the effectiveness of SPE for extraction from aqueous samples, often using C18 sorbents. mdpi.comresearchgate.net Similarly, SPME has been utilized for the analysis of other benzoic acid compounds. nih.gov Without experimental data, the optimal sorbents and conditions for this compound remain unknown.

Abiotic Degradation Studies in Environmental Compartments

No studies on the abiotic degradation (e.g., hydrolysis, photolysis) of this compound in various environmental compartments (water, soil) were found. Research on other aromatic sulfonic acids indicates that the sulfonate group can render such compounds resistant to degradation. researchgate.net Some studies have explored the mechanochemical and hydrothermal degradation of other aromatic sulfonic acids, but these findings cannot be directly applied to this compound. nih.govdoi.orgbrandeis.edu

Q & A

Q. What are the common synthetic routes for 4-(Isobutylsulfonyl)benzoic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of benzoic acid derivatives. A key step is the coupling of isobutylsulfonyl groups to the benzoic acid backbone using reagents like N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous solvents (e.g., DMF). Yield optimization requires strict control of reaction conditions:
  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product .
    Challenges include competing esterification; adding a catalytic amount of DMAP (4-dimethylaminopyridine) can suppress this .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • LC-MS : For qualitative analysis, use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. The molecular ion peak ([M-H]⁻) confirms the molecular weight .
  • X-ray Crystallography : For structural elucidation, employ SHELX (e.g., SHELXL for refinement) to resolve bond lengths and angles. Data collection at low temperature (100 K) reduces thermal motion artifacts .
  • NMR : ¹H NMR in DMSO-d₆ typically shows a singlet for the isobutylsulfonyl group (δ 1.2–1.4 ppm) and aromatic protons (δ 7.8–8.2 ppm) .

Q. How can researchers assess the thermal stability of this compound?

  • Methodological Answer : Perform DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) under nitrogen.
  • DSC : Heating rate of 10°C/min from 25°C to 300°C identifies melting points and phase transitions.
  • TGA : Monitors mass loss; decomposition temperatures >200°C indicate suitability for high-temperature applications .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved when refining this compound structures?

  • Methodological Answer : Discrepancies in R-factors or electron density maps may arise from disorder or twinning. Strategies include:
  • Twinning Analysis : Use SHELXD to detect twinning operators and refine with HKLF5 format in SHELXL .
  • Validation Tools : Cross-check with PLATON (ADDSYM) to identify missed symmetry elements .
  • High-Resolution Data : Collect data to <1.0 Å resolution to resolve ambiguous peaks .

Q. What experimental designs are effective for studying this compound’s interactions with cytochrome P450 enzymes?

  • Methodological Answer :
  • Crystallographic Binding Studies : Co-crystallize the compound with CYP enzymes (e.g., CYP199A4). Use a reservoir solution containing 20% PEG 3350 and 0.2 M ammonium sulfate. Diffraction data collected at 1.8–2.2 Å resolution can reveal binding modes .
  • Enzyme Assays : Measure IC₅₀ values via UV-Vis spectroscopy using substrate analogs (e.g., 4-(imidazol-1-yl)benzoic acid). Competitive inhibition kinetics are analyzed using Lineweaver-Burk plots .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

  • Methodological Answer :
  • Synthetic Modifications : Introduce substituents (e.g., halogens, alkyl groups) at the 4-position. Monitor changes in bioactivity using in vitro assays (e.g., antimicrobial MIC tests) .
  • Computational Modeling : Perform docking studies with AutoDock Vina using enzyme PDB IDs (e.g., 3AE for CYP interactions). Correlate binding energies (ΔG) with experimental IC₅₀ values .

Methodological Considerations

Q. What protocols ensure safe handling and high purity of this compound in laboratory settings?

  • Methodological Answer :
  • Safety : Use PPE (gloves, goggles) and fume hoods. Refer to GHS-compliant SDS sheets for spill management (e.g., absorb with inert material) .
  • Purity Assessment : Combine HPLC (≥95% purity) with elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. How can researchers statistically validate discrepancies in benzoic acid derivative quantification across analytical platforms?

  • Methodological Answer : Use Bland-Altman plots to compare LC-MS and GC/MS results. For GC/MS, derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Report %RSD (<5% for intra-day precision) and LOD/LOQ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.